Lipophilicity Differential: XLogP3 Comparison Between Methylene and Reduced Methyl Analogs
The exocyclic methylidene bridge in 4-[(4-fluorophenyl)methylene]piperidine confers a higher computed lipophilicity (XLogP3 = 2.2) compared to its fully saturated analog, 4-[(4-fluorophenyl)methyl]piperidine (XLogP3 = 1.9) [1][2]. This 0.3 log unit increase translates to approximately a 2-fold higher partition coefficient, impacting membrane permeability and CNS penetration potential .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-[(4-fluorophenyl)methyl]piperidine: 1.9 |
| Quantified Difference | ΔXLogP3 = 0.3 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) and DrugMap database |
Why This Matters
The higher lipophilicity of the methylene analog may favor blood-brain barrier penetration, a critical consideration in CNS drug discovery.
- [1] PubChem. Compound Summary for CID 15462100, 4-[(4-Fluorophenyl)methylidene]piperidine. National Center for Biotechnology Information, 2025. View Source
- [2] DrugMap. Drug Name: 4-(4-FLUOROBENZYL)PIPERIDINE. ID: DMW8IN3. View Source
